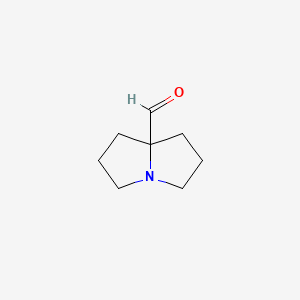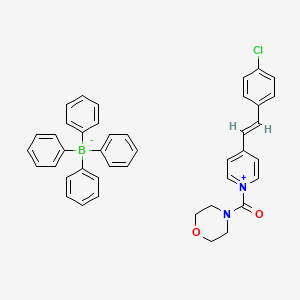
4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and materials science. The compound’s structure includes a chlorostyryl group, a morpholine-4-carbonyl group, and a pyridin-1-ium ion, paired with a tetraphenylborate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorostyryl)-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate typically involves multi-step organic reactions. The process may include:
Formation of the Chlorostyryl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a chlorobenzaldehyde.
Introduction of the Morpholine-4-Carbonyl Group: This step may involve the reaction of morpholine with a suitable carboxylic acid derivative.
Formation of the Pyridin-1-ium Ion: This can be synthesized through the quaternization of pyridine with an appropriate alkylating agent.
Combination with Tetraphenylborate: The final step involves the ion exchange reaction to pair the pyridin-1-ium ion with the tetraphenylborate anion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chlorostyryl group.
Reduction: Reduction reactions could target the carbonyl group in the morpholine-4-carbonyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-1-ium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Probes: It could be used as a probe to study biological processes or as a ligand in biochemical assays.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a catalyst, the compound might facilitate the formation or breaking of chemical bonds through electron transfer. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-(4-Chlorostyryl)pyridine: Lacks the morpholine-4-carbonyl group.
1-(Morpholine-4-carbonyl)pyridin-1-ium: Lacks the chlorostyryl group.
Tetraphenylborate Salts: Various salts with different cations.
Uniqueness
The combination of the chlorostyryl, morpholine-4-carbonyl, and pyridin-1-ium groups in a single molecule, paired with the tetraphenylborate anion, may confer unique chemical and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C42H38BClN2O2 |
|---|---|
分子量 |
649.0 g/mol |
IUPAC名 |
[4-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-1-ium-1-yl]-morpholin-4-ylmethanone;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C18H18ClN2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;19-17-5-3-15(4-6-17)1-2-16-7-9-20(10-8-16)18(22)21-11-13-23-14-12-21/h1-20H;1-10H,11-14H2/q-1;+1/b;2-1+ |
InChIキー |
CXGJNVCXZTZSGT-WLHGVMLRSA-N |
異性体SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)Cl |
正規SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1COCCN1C(=O)[N+]2=CC=C(C=C2)C=CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


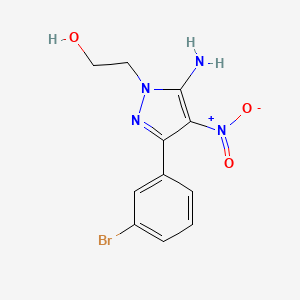
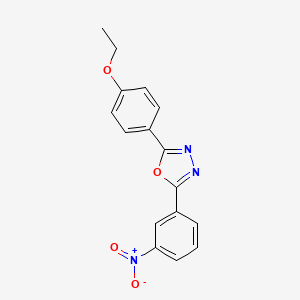

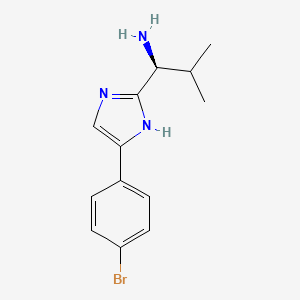
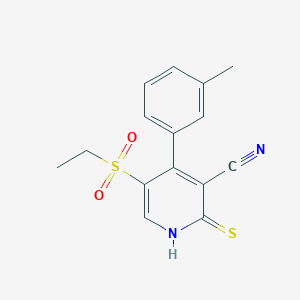

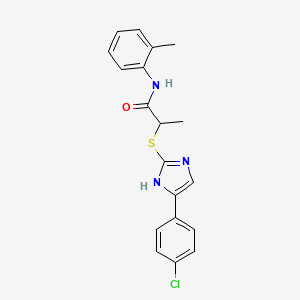
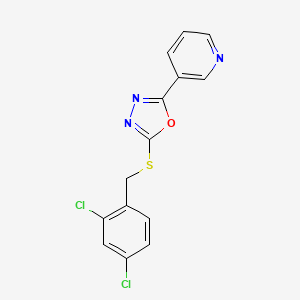
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)



![Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
